Stereochemical Purity vs Racemic Mixture
The target compound (CAS 2059910-65-3) possesses an explicitly defined (1R,2R) absolute configuration, whereas the racemic mixture of the same connectivity is registered under a separate CAS number (2138276-47-6) [1]. Both are commercially available, creating a procurement risk: ordering the racemate when stereochemically pure material is required will introduce an equimolar mixture of (1R,2R) and (1S,2S) enantiomers. The (1S,2S) enantiomer is a distinct chemical entity and cannot be assumed to exhibit identical target binding kinetics. In chiral chromatography or crystallization-based assays, the racemate will produce two distinct peaks or crystal forms, complicating downstream analysis .
vs Racemic: CAS 2138276-47-6 (undefined stereocenters)
| Evidence Dimension | Stereochemical identity and purity |
|---|---|
| Target Compound Data | CAS 2059910-65-3; defined (1R,2R) absolute configuration; 95% purity |
| Comparator Or Baseline | Racemic mixture: CAS 2138276-47-6; undefined stereochemistry at positions 1 and 2 (2 undefined stereocenters per PubChem CID 137703349) |
| Quantified Difference | Single enantiomer pair vs. racemic mixture; 100% difference in stereochemical composition |
| Conditions | Commercial procurement specification; CAS registry differentiation; PubChem stereocenter count: 0 defined, 2 undefined for the racemic entry [1] |
Why This Matters
For any user conducting stereosensitive assays (enzyme inhibition, receptor binding, crystallography), procurement of the wrong CAS number yields a 1:1 mixture of diastereomeric binding entities, potentially halving the effective concentration of the active species and introducing confounding data.
- [1] PubChem. CID 137703349: 2-[(1-benzyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol (CAS 2138276-47-6). Undefined Atom Stereocenter Count: 2. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2-_1-benzyl-1H-pyrazol-4-yl_oxy_cyclohexan-1-ol View Source
